

Technical Guide: Physicochemical Properties of 2-Amino-6-methyl-5-nitropyridine

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Compound of Interest

Compound Name: 2-Amino-6-methyl-5-nitropyridine

Cat. No.: B185660

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methyl-5-nitropyridine (CAS No: 22280-62-2) is a substituted pyridine derivative of interest in organic synthesis and pharmaceutical development. Its chemical structure, featuring an amino group, a methyl group, and a nitro group on a pyridine ring, provides multiple reactive sites for a variety of chemical transformations. This guide provides a summary of its key physicochemical properties, along with detailed experimental protocols for their determination, to support its application in research and development.

Physicochemical Properties

The known physicochemical properties of **2-Amino-6-methyl-5-nitropyridine** are summarized in the table below. It is important to note that some of these values are estimates or predictions and should be confirmed experimentally.

Property	Value	Source
Molecular Formula	C ₆ H ₇ N ₃ O ₂	[1][2]
Molecular Weight	153.14 g/mol	[1][2][3]
Appearance	Yellow Powder / Light yellow Crystalline Solid	[1][2]
Melting Point	185-189 °C	[1][2]
Boiling Point	276.04°C (rough estimate)	[1][2]
Density	1.3682 g/cm ³ (rough estimate)	[1][2]
pKa	2.97 ± 0.37 (Predicted)	[1][2]
Vapor Pressure	0.000204 mmHg at 25°C	[1][2]
Refractive Index	1.6500 (estimate)	[1][2]
Flash Point	151.7°C	[1]
Solubility	Slightly soluble in water.	[4]

Experimental Protocols

Detailed experimental protocols for the synthesis of **2-Amino-6-methyl-5-nitropyridine** and the determination of its key physicochemical properties are provided below.

Synthesis of 2-Amino-6-methyl-5-nitropyridine

A general procedure for the synthesis of 2-amino-5-nitro-6-methylpyridine from 2-amino-6-methylpyridine is as follows:

- Cool 10 mL of concentrated sulfuric acid to 0-1 °C.
- Slowly add 20 g of 2-amino-6-methylpyridine, ensuring the temperature is maintained at 0 °C.
- Subsequently, slowly add 110 mL of a 1:1 (by volume) mixture of nitric acid.

- Stir the reaction mixture at -1 °C and continue stirring at room temperature for 30 minutes.
- Warm the reaction mixture to 50 °C for 11 hours.
- After the reaction is complete, extract the reaction solution with ethyl acetate (EA).
- Wash the ethyl acetate layer with ammonia, and then concentrate the ammonia layer.
- The solid product, 2-amino-5-nitro-6-methylpyridine, will precipitate.

This procedure has been reported to yield 18 g of product (75% yield).

Determination of Melting Point (Capillary Method)

The melting point of a solid organic compound can be determined using a melting point apparatus and capillary tubes.[\[1\]](#)[\[2\]](#)

- **Sample Preparation:** Place a small amount of the dry, finely powdered **2-Amino-6-methyl-5-nitropyridine** onto a clean, dry surface. Push the open end of a capillary tube into the powder to pack a small amount (1-2 mm in height) into the sealed end of the tube.[\[2\]](#)
- **Apparatus Setup:** Insert the capillary tube into the heating block of a melting point apparatus.[\[1\]](#)
- **Initial Determination:** Heat the sample rapidly to get an approximate melting point range. This helps in saving time for the accurate determination.[\[1\]](#)
- **Accurate Determination:** Allow the apparatus to cool. Using a fresh sample, heat the block again, but more slowly (approximately 2 °C per minute) as the temperature approaches the approximate melting point.[\[1\]](#)
- **Data Recording:** Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a liquid (the end of the melting range).[\[1\]](#)[\[2\]](#) A pure compound will have a sharp melting range of about 0.5-1.0 °C.[\[1\]](#)

Determination of Solubility

A qualitative assessment of solubility in various solvents can provide insights into the polarity and functional groups of a compound.

- **Water Solubility:** In a small test tube, add approximately 25 mg of **2-Amino-6-methyl-5-nitropyridine**. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition. Observe if the compound dissolves.[\[5\]](#)
- **Solubility in Acidic and Basic Solutions:**
 - If the compound is insoluble in water, test its solubility in 0.75 mL of 5% aqueous HCl. If it dissolves, it is likely an organic base.[\[5\]](#)
 - If the compound is insoluble in water, test its solubility in 0.75 mL of 5% aqueous NaOH. If it dissolves, it is likely an organic acid.[\[5\]](#)
- **Solubility in Organic Solvents:** Test the solubility in an organic solvent like diethyl ether by adding 0.75 mL of the solvent to 25 mg of the compound and observing for dissolution.[\[5\]](#)

Determination of pKa

The pKa can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.

Potentiometric Titration:

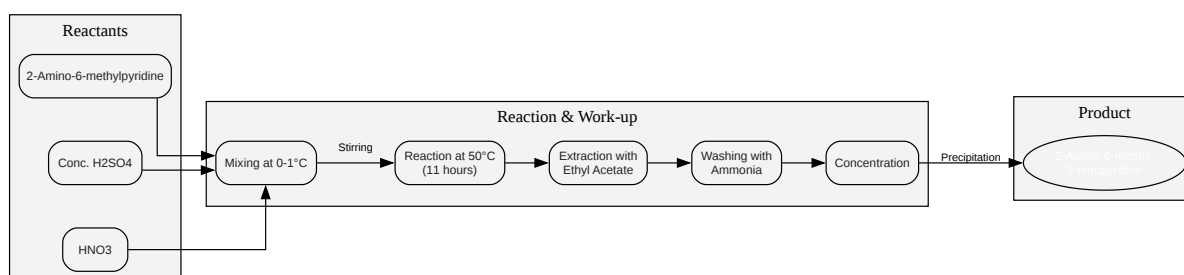
- Prepare a solution of **2-Amino-6-methyl-5-nitropyridine** of known concentration in a suitable solvent (e.g., water or a water-alcohol mixture).
- Use a calibrated pH meter to monitor the pH of the solution.
- Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
- Record the pH of the solution after each incremental addition of the titrant.
- Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.

UV-Vis Spectrophotometry:

- Prepare a series of buffer solutions with known pH values.
- Prepare a solution of **2-Amino-6-methyl-5-nitropyridine** in each buffer solution, keeping the concentration of the compound constant.
- Measure the UV-Vis absorption spectrum of each solution.
- Identify the wavelengths at which the protonated and deprotonated forms of the compound have different molar absorptivities.
- Plot the absorbance at a chosen wavelength against the pH. The resulting titration curve can be used to determine the pKa.

Visualizations

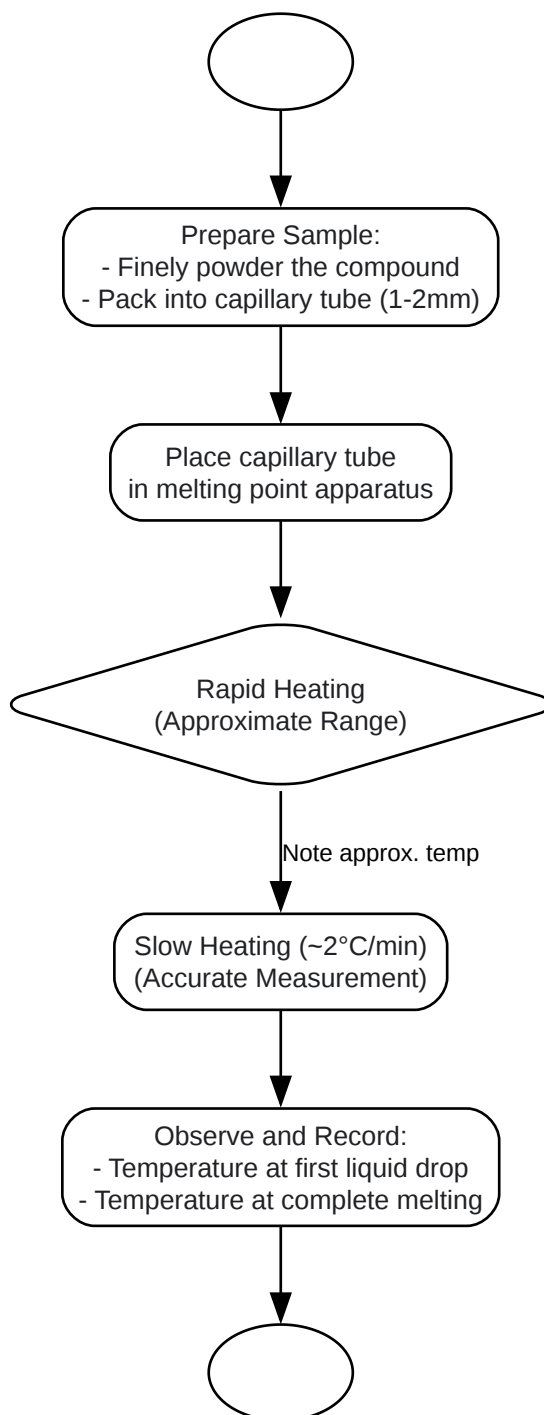
Synthesis Workflow



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Caption: Synthesis workflow for **2-Amino-6-methyl-5-nitropyridine**.

Experimental Workflow for Melting Point Determination



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Caption: General workflow for melting point determination.

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